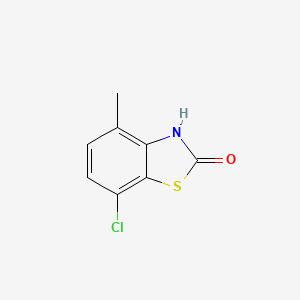
7-Chloro-4-methyl-2(3h)-benzothiazolone
Übersicht
Beschreibung
7-Chloro-4-methyl-2(3H)-benzothiazolone, also known as CMF, is a synthetic compound that has been used in scientific research for several years. This molecule belongs to the benzothiazolone family, which is a class of organic compounds that have been extensively studied due to their potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-4-methyl-2(3h)-benzothiazolone is not fully understood. However, it has been suggested that 7-Chloro-4-methyl-2(3h)-benzothiazolone may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. 7-Chloro-4-methyl-2(3h)-benzothiazolone has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
7-Chloro-4-methyl-2(3h)-benzothiazolone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins. 7-Chloro-4-methyl-2(3h)-benzothiazolone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 7-Chloro-4-methyl-2(3h)-benzothiazolone has been shown to have antifungal activity by inhibiting the growth of Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Chloro-4-methyl-2(3h)-benzothiazolone in lab experiments is its low toxicity. 7-Chloro-4-methyl-2(3h)-benzothiazolone has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of using 7-Chloro-4-methyl-2(3h)-benzothiazolone in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require a water-soluble compound.
Zukünftige Richtungen
There are several future directions for the study of 7-Chloro-4-methyl-2(3h)-benzothiazolone. One potential direction is the development of new synthetic methods for 7-Chloro-4-methyl-2(3h)-benzothiazolone that can improve its yield and solubility. Another potential direction is the study of the structure-activity relationship of 7-Chloro-4-methyl-2(3h)-benzothiazolone to identify more potent analogs. Additionally, the potential use of 7-Chloro-4-methyl-2(3h)-benzothiazolone in the treatment of neurodegenerative disorders and other diseases should be further explored.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-methyl-2(3h)-benzothiazolone has been widely used in scientific research due to its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antifungal activities. 7-Chloro-4-methyl-2(3h)-benzothiazolone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-3-5(9)7-6(4)10-8(11)12-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPITBRNLGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608269 | |
| Record name | 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2(3h)-benzothiazolone | |
CAS RN |
80567-63-1 | |
| Record name | 7-Chloro-4-methyl-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



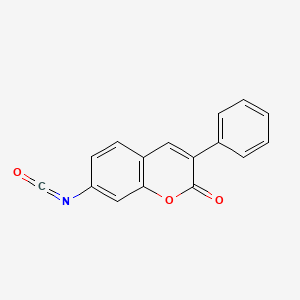
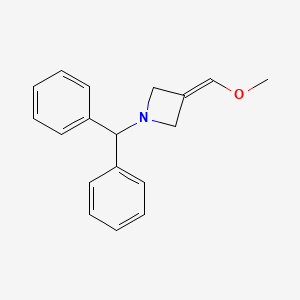



![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)
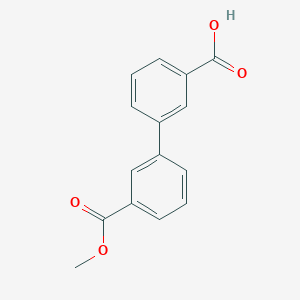

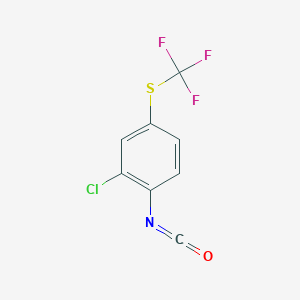


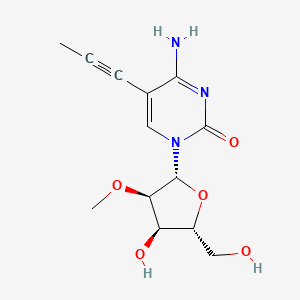
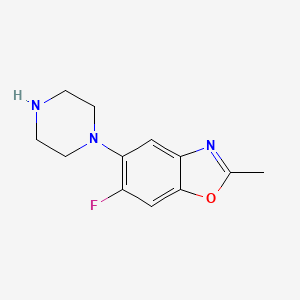
![2-[(Difluoromethyl)sulfonyl]aniline](/img/structure/B1612771.png)